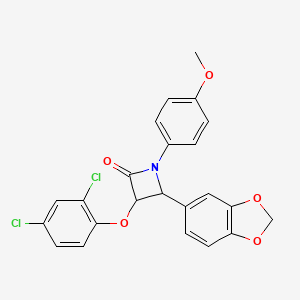
2-Chloro-4,5-difluorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-difluorophenylacetic acid is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . It is a solid crystal at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2-chloro-4,5-difluorophenyl)acetic acid . The InChI code is 1S/C8H5ClF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid crystal at ambient temperature . It has a boiling point of 99-101 degrees Celsius .Scientific Research Applications
Environmental Fate and Behavior
Research on the environmental fate of phenoxy herbicides, including compounds similar to 2-Chloro-4,5-difluorophenylacetic acid, indicates their widespread use in agriculture leads to significant environmental presence. These compounds are detected in various environmental matrices, including soil, air, and water, where they pose risks to non-target organisms. Sorption experiments have provided insights into the behavior of these herbicides in the environment, showing that soil organic matter and iron oxides are key factors influencing their mobility and persistence (Werner, Garratt, & Pigott, 2012).
Toxicological Studies and Human Health Risks
The toxicological profiles of chlorophenoxy herbicides have been extensively studied due to concerns over their potential impacts on human health and ecosystems. Research has shown that these compounds can cause a range of toxic effects on aquatic life and may pose risks to human health through exposure via contaminated water, air, or food. Biomonitoring studies have been crucial in assessing human exposure levels and evaluating risks, providing a foundation for regulatory actions to protect public health (Aylward et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Difluorophenylacetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCLABFTLVSILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorophenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a-Phenyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride](/img/structure/B2539656.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)
![3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2539659.png)
![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2539662.png)

![2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2539664.png)

![N-((1H-indol-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2539666.png)


![N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2539671.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2539672.png)
